molecular formula C10H14N2O B3215550 N-(4-amino-2,6-dimethylphenyl)acetamide CAS No. 116296-36-7

N-(4-amino-2,6-dimethylphenyl)acetamide

Cat. No.: B3215550
CAS No.: 116296-36-7
M. Wt: 178.23 g/mol
InChI Key: HODSKRCNOQNBAA-UHFFFAOYSA-N
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Description

General Overview of N-Phenylacetamide Derivatives in Chemical and Biological Research

N-phenylacetamide derivatives constitute a broad and versatile class of organic compounds that have garnered significant attention in both chemical and biological research. The inherent stability and synthetic accessibility of the N-phenylacetamide scaffold make it an attractive starting point for the development of novel molecules with diverse functionalities. In the realm of chemical research, these derivatives are utilized as intermediates in the synthesis of more complex molecules, including dyes and polymers. scispace.comwikipedia.orgtandfonline.com The reactivity of the phenyl ring and the amide group allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis. researchgate.net

From a biological perspective, N-phenylacetamide derivatives have been investigated for a wide range of pharmacological activities. Depending on the nature and position of substituents on the phenyl ring, these compounds have exhibited potential as anticancer, antibacterial, and antifungal agents. nih.govnih.govrsc.org For instance, certain fluorinated N-phenylacetamide derivatives have shown promise as anticancer agents, while others incorporating thiazole (B1198619) moieties have demonstrated antibacterial properties. nih.govnih.gov The versatility of this structural motif is further highlighted by its presence in compounds with anticonvulsant and antidepressant activities. researchgate.net The ability to systematically modify the structure of N-phenylacetamide allows for the exploration of structure-activity relationships, a key aspect of drug discovery and development. nih.gov

Historical Development and Academic Significance of Xylidine-Based Compounds

Xylidine (B576407), or dimethylaniline, and its derivatives have a long-standing history in chemical research, initially gaining prominence as key components in the synthesis of dyes. ca.gov The presence of two methyl groups on the aniline (B41778) ring influences the electronic properties and steric environment of the molecule, leading to unique reactivity and characteristics. Over time, the applications of xylidine-based compounds have expanded significantly beyond the dye industry.

A pivotal moment in the academic significance of xylidine derivatives was the discovery of lidocaine (B1675312) in 1946, a local anesthetic synthesized from 2,6-xylidine. wikipedia.org This discovery spurred extensive research into the pharmacological properties of xylidine-based compounds, revealing their potential in various therapeutic areas. wikipedia.org For example, derivatives of 3,4-xylidine have been investigated for their inhibitory activity against the influenza virus. nih.gov Furthermore, xylazine, another prominent xylidine derivative, is widely used in veterinary medicine as a sedative and analgesic. wikipedia.org

The study of xylidine derivatives also extends to toxicology and environmental science. 2,6-xylidine, a metabolite of lidocaine, has been the subject of genotoxicity and carcinogenicity studies to assess its potential health risks. ca.govnih.gov This research is crucial for understanding the safety profiles of pharmaceuticals and other chemicals derived from xylidine. The continued investigation into the synthesis, reactivity, and biological activity of xylidine-based compounds underscores their enduring importance in academic and industrial research. ca.govnih.gov

Structural Features and Core Research Interest in N-(4-amino-2,6-dimethylphenyl)acetamide

This compound possesses a unique combination of structural features that make it a compound of significant research interest. It integrates the N-phenylacetamide core with the characteristic 2,6-dimethyl substitution of a xylidine moiety, and an additional amino group at the para-position of the phenyl ring. The 2,6-dimethylphenyl group, also known as the 2,6-xylyl group, is a key component of the local anesthetic lidocaine. wikipedia.org This structural similarity suggests potential avenues for research into new anesthetic agents or other pharmacologically active compounds.

The presence of both an amino group and an acetamide (B32628) group on the same aromatic ring makes this compound a multifunctional molecule. The amino group can act as a nucleophile or a base, and it can be readily diazotized to introduce other functional groups. The acetamide group, on the other hand, is a stable amide linkage that can participate in hydrogen bonding. researchgate.net This dual functionality makes the compound a valuable intermediate in the synthesis of more complex molecules, such as dyes and heterocyclic compounds. wikipedia.org

The core research interest in this compound stems from its potential as a building block in materials science and medicinal chemistry. The arrangement of the functional groups on the phenyl ring influences the molecule's electronic and steric properties, which in turn can affect its reactivity and biological activity. Researchers are interested in exploring how these structural features can be exploited to design new materials with specific optical or electronic properties, or to develop new drug candidates with improved efficacy and selectivity. The study of its crystal structure and intermolecular interactions, such as hydrogen bonding, provides further insights into its solid-state properties and potential for forming well-ordered molecular assemblies. researchgate.netnih.govnih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS Number 5437-33-2
Canonical SMILES CC1=C(C=C(C=C1C)N)NC(=O)C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODSKRCNOQNBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280285
Record name N-(4-Amino-2,6-dimethylphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID201280285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116296-36-7
Record name N-(4-Amino-2,6-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116296-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for determining the structure of organic molecules. Techniques like NMR, mass spectrometry, and vibrational and electronic spectroscopy provide complementary information about the connectivity, mass, functional groups, and electronic system of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(4-amino-2,6-dimethylphenyl)acetamide, one would expect to observe distinct signals for the aromatic protons, the protons of the two methyl groups on the phenyl ring, the amine (NH2) protons, the amide (NH) proton, and the acetyl (CH3) protons. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (singlet, doublet, etc.) would reveal adjacent protons.

¹³C-NMR: This method detects the carbon atoms in a molecule, providing information about the number of inequivalent carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl). A spectrum for this compound would show characteristic peaks for the aromatic carbons, the methyl carbons, and the carbonyl and methyl carbons of the acetamide (B32628) group.

Despite the utility of this technique, specific ¹H-NMR and ¹³C-NMR spectral data for this compound were not found in the available search results. Data is available for numerous related compounds, including N-methyl-2-oxo-2-phenylacetamide and N,N-dimethyl-2-oxo-2-phenylacetamide. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Weight: The molecular formula of this compound is C10H14N2O, which corresponds to a monoisotopic mass of 178.1106 g/mol . A mass spectrum would be expected to show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to this mass.

Fragmentation Pattern: In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a predictable manner. Characteristic fragments for this compound would likely arise from the cleavage of the amide bond and other fragmentations of the aromatic ring and its substituents.

Specific experimental mass spectrometry data or detailed fragmentation analysis for this compound could not be located in the searched literature. Data for the related compound N-(2,6-dimethylphenyl)acetamide (molecular weight 163.22 g/mol ) is well-documented. nist.govnist.govnist.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Functional Groups: For this compound, key vibrational bands would include:

N-H stretching vibrations for both the primary amine (NH2) and the secondary amide (N-H) groups, typically in the region of 3200-3500 cm⁻¹.

C=O (carbonyl) stretching of the amide group (Amide I band), usually a strong absorption around 1650-1680 cm⁻¹.

N-H bending of the amide (Amide II band) near 1550-1640 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching and bending vibrations from the methyl groups.

No experimental IR or Raman spectra for this compound were identified in the search results. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for the related compound N-(2,6-dimethylphenyl)acetamide. nist.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The spectrum provides information about the extent of conjugation. The presence of the amino group and the acetamide group on the dimethylphenyl ring would influence the wavelength of maximum absorbance (λmax). This data is also crucial for developing quantitative analytical methods, such as HPLC-UV.

A search of the available literature did not yield any specific UV-Vis spectroscopic data for this compound. Studies on similar molecules, like 2-chloro-N-(2,4-dinitrophenyl)acetamide, have utilized UV-Vis spectroscopy to characterize electronic properties in different solvents. researchgate.net

Solid-State Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using diffraction techniques.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the exact molecular structure, including bond lengths, bond angles, and the conformation of a crystalline solid. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonding. An SCXRD analysis of this compound would provide definitive proof of its structure and reveal how the amine and amide groups participate in hydrogen bonding to form a supramolecular architecture.

Despite comprehensive searches, no published single-crystal X-ray diffraction data for this compound was found. Such studies have been performed on many related acetamide derivatives, providing insights into their molecular conformations and hydrogen bonding patterns. rsc.orgresearchgate.netnih.govmdpi.com For example, the crystal structure of N-(2,6-dimethylphenyl)acetamide reveals that molecules are linked into chains via N—H···O hydrogen bonds. researchgate.net

Investigation of Intermolecular Interactions within Crystal Lattices

Research into the crystal structure of analogous compounds, such as N-(2,6-dimethylphenyl)acetamide, reveals the significant role of hydrogen bonding in forming the crystal lattice. In the case of N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains through N—H⋯O hydrogen bonds. researchgate.net This type of interaction is also anticipated to be a dominant feature in the crystal structure of this compound, likely involving the amide hydrogen and the carbonyl oxygen. The presence of the additional 4-amino group introduces further possibilities for hydrogen bonding, acting as a hydrogen bond donor, which could lead to more complex, three-dimensional networks.

The aromatic phenyl ring in this compound suggests the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant force in the packing of many crystalline organic compounds. The specific geometry of these stacks, whether face-to-face or offset, would be determined by the electronic and steric effects of the substituents on the phenyl ring.

While specific crystallographic data for this compound is not publicly available, the analysis of related structures provides a foundational understanding of the expected intermolecular forces. Detailed research, including single-crystal X-ray diffraction studies, would be necessary to definitively determine the crystal packing and the precise nature of the hydrogen bonding and π-π stacking interactions in this compound. Such studies would provide invaluable data on bond lengths, bond angles, and intermolecular distances, allowing for the creation of precise data tables to quantify these interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic distribution and energy levels within a molecule. These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For N-(4-amino-2,6-dimethylphenyl)acetamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-N (Amide) Bond Length ~1.36 Å
C=O (Amide) Bond Length ~1.23 Å
C-N (Amino) Bond Length ~1.40 Å
Phenyl Ring C-C Bond Lengths ~1.39-1.41 Å

Note: These are illustrative values based on similar structures and would be precisely determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the acetamido group's influence will also be significant. libretexts.orgrsc.org Studies on substituted anilines have shown that the position and nature of substituents significantly affect the HOMO-LUMO gap. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

Orbital Predicted Energy (eV)
HOMO -5.2 to -5.8
LUMO -0.8 to -1.5

Note: These are illustrative values and would be precisely determined by DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactive sites of a molecule. thaiscience.info The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). journaleras.com

In this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.netpnas.org The aromatic ring itself would exhibit regions of varying potential due to the influence of the substituents. journaleras.com The hydrogen atoms of the amino and amide groups would be depicted as regions of positive potential.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ^2 / (2η).

These descriptors are valuable for comparing the reactivity of different molecules. orientjchem.orgphyschemres.org A lower chemical hardness and higher electrophilicity index generally indicate greater reactivity. pensoft.net

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Predicted Value (eV)
Chemical Hardness (η) 1.85 - 2.5
Electronegativity (χ) 3.0 - 3.65

Note: These are illustrative values derived from predicted HOMO/LUMO energies.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netresearchgate.net

Ligand-Protein Interaction Analysis and Binding Affinity Prediction with Biological Targets

There are no published studies detailing the ligand-protein interaction analysis or the prediction of binding affinity for this compound with any specific biological targets. Computational methods such as molecular docking, which are standard for predicting the binding mode and affinity of a ligand to a protein's active site, have not been reported for this compound.

Identification of Key Binding Residues and Conformational Dynamics at Binding Sites

In the absence of ligand-protein interaction studies, there is no information available regarding the key amino acid residues that might be involved in binding this compound. Furthermore, no molecular dynamics simulations have been published that would elucidate the conformational dynamics of this compound within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Development of Predictive Models for Biological Activity based on Molecular Descriptors

No quantitative structure-activity relationship (QSAR) models have been developed specifically for this compound or a series of its close analogs. Such models rely on correlating variations in molecular descriptors with changes in biological activity to predict the potency of new compounds, and this research has not been undertaken for the target molecule.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

There are no published pharmacophore models derived from this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Without a known biological target or a set of active analogs, the development of a pharmacophore model for this compound has not been documented.

Investigation of Biological Activities and Mechanisms Preclinical/in Vitro/in Silico

Molecular Target Identification and Receptor Binding Studies

The initial steps in characterizing the pharmacological profile of a compound involve identifying its molecular targets and quantifying its binding affinity. For derivatives and analogs of N-(4-amino-2,6-dimethylphenyl)acetamide, these studies have focused on several key receptors and channels critical to neuronal function and signaling.

Mu Opioid Receptor Binding and Modulation by Derivatives

Derivatives of this compound, particularly those belonging to the 4-anilidopiperidine class like fentanyl and its analogs, are known for their interaction with the μ-opioid receptor (MOR). plos.orgnih.gov The binding affinity of these compounds is significantly influenced by their chemical structure. For instance, modifications at the 4-position of the piperidine (B6355638) ring can increase binding affinity to the MOR. plos.org The interaction is often characterized by a salt bridge formation between the protonated piperidine amine of the ligand and the conserved Asp147 residue of the receptor. nih.gov

Conversely, the removal of the N-phenethyl group from the core structure has been shown to dramatically reduce binding affinity at the μ-opioid receptor. plos.org While the core this compound structure is simpler, its derivatives designed to mimic the pharmacophore of potent opioids show significant receptor interaction. Studies on related benzamide (B126) and phenylamino (B1219803) piperidine derivatives have also demonstrated high affinity and agonist activity at opioid receptors, particularly the delta-opioid receptor, further highlighting the potential for this chemical scaffold to be modulated for opioid receptor activity. nih.gov

Sodium Ion Channel Modulation and Inhibition Mechanisms of Related Analogs

Analogs of this compound, such as lidocaine (B1675312), are well-established blockers of voltage-gated sodium channels. nih.govwikipedia.org This action is central to their use as local anesthetics and antiarrhythmic agents. wikipedia.org The mechanism involves the binding of the molecule to the sodium channel, which stabilizes the inactivated state of the channel and thereby prevents the influx of sodium ions necessary for the propagation of action potentials in neurons and muscle cells. nih.govwikipedia.org

The interaction is complex and state-dependent, meaning the drug's affinity for the channel changes with the channel's conformational state (resting, open, or inactivated). nih.govnih.gov This is described by the modulated receptor hypothesis. nih.gov The binding site for lidocaine-like compounds is located within the inner pore of the channel, involving interactions with specific amino acid residues in the S6 transmembrane segments. nih.govrupress.org The aromatic ring and the charged amine group of these analogs are crucial for their blocking activity. nih.gov The presence of an endogenous open-channel blocking protein, responsible for resurgent sodium currents, can act as a natural antagonist to lidocaine, suggesting that neuronal susceptibility to such blockers can vary. jneurosci.org

Enzyme Inhibition Assays (e.g., Cyclooxygenase, GABA Transaminase, α-glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Dihydrofolate Reductase)

The structural motif of this compound is found in various compounds that have been investigated for their enzyme-inhibiting properties.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Schiff base derivatives, which can be synthesized from related amino compounds, have demonstrated inhibitory activity against AChE and BChE. ijcce.ac.ir In one study, newly synthesized amino acid Schiff base-Zn(II) complexes showed potent inhibition of both enzymes, with K_i values for AChE ranging from 78.04 to 111.24 µM and for BChE from 24.31 to 85.18 µM. ijcce.ac.irijcce.ac.ir

α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov Various compounds containing moieties related to the subject compound, such as piperazine-dithiocarbamate derivatives, have been identified as potent, noncompetitive inhibitors of α-glucosidase. nih.gov These inhibitors are believed to bind to an allosteric site near the enzyme's active site, with hydrophobic interactions playing a crucial role. nih.govnih.gov

GABA Transaminase (GABA-T) Inhibition: GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govwikipedia.org Inhibition of GABA-T raises GABA levels in the brain, which can terminate seizures. nih.gov N_1_-(2,6-dimethylphenyl)-N_4_-(2-hydroxybenzaldehyde) semicarbazone, a related semicarbazone, was found to inhibit the GABA transaminase enzyme both in vitro and ex vivo, leading to an increase in GABA levels. researchgate.net

The table below summarizes the inhibitory activities of related compounds against various enzymes.

Enzyme TargetCompound Class/DerivativeInhibition Data (IC₅₀ / Kᵢ)Mechanism
Acetylcholinesterase (AChE)Amino Acid Schiff Base-Zn(II) ComplexesKᵢ: 78.04 - 111.24 µM-
Butyrylcholinesterase (BChE)Amino Acid Schiff Base-Zn(II) ComplexesKᵢ: 24.31 - 85.18 µM-
α-Glucosidase4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivativesKᵢ: 5.75 - 12.70 µMNoncompetitive, Allosteric
GABA Transaminase (GABA-T)N¹-(2,6-dimethylphenyl)-N⁴-(2-hydroxybenzaldehyde) semicarbazoneIncreased GABA levels by 118%Enzyme Inhibition

Nicotinic Acetylcholine (B1216132) Receptor Modulation by Related Hydrophobic Moieties

The hydrophobic 2,6-dimethylphenyl moiety, a key feature of this compound, is also present in local anesthetics that modulate nicotinic acetylcholine receptors (nAChRs). capes.gov.br These receptors, part of the ligand-gated ion channel superfamily, are inhibited by general and local anesthetics. nih.govnih.gov The primary effect of anesthetic agents on nAChRs is inhibitory, with neuronal subtypes generally showing more sensitivity than muscle subtypes. nih.gov This inhibition of nAChRs, which play a significant role in modulating synaptic transmission, may contribute to some of the broader effects of these anesthetic compounds. nih.gov

Preclinical Pharmacological Investigations in Non-Human Animal Models

To understand the in vivo effects of these compounds, preclinical studies in animal models are essential. These investigations provide crucial data on the pharmacological activities predicted by in vitro and in silico methods.

Anticonvulsant Activity Assessment (e.g., Maximal Electroshock Test)

A significant area of investigation for compounds containing the N-(2,6-dimethylphenyl) moiety has been their potential as anticonvulsants. The maximal electroshock (MES) test in rodents is a standard preclinical screen that identifies compounds effective against generalized tonic-clonic seizures. nih.govmdpi.com

Several analogs have demonstrated potent anti-MES activity. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide was found to be a very potent anticonvulsant in the MES model, with an ED₅₀ value of 2.6 mg/kg in mice following intraperitoneal administration, making it more potent than the standard antiepileptic drug phenytoin (B1677684) in the same assay. nih.gov Similarly, 4-amino-N-(2,6-dimethylphenyl)phthalimide is also most effective against MES-induced seizures, with an ED₅₀ of 25.2 µmol/kg in rats after oral administration. nih.gov Other derivatives, such as N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide), also show significant activity in the MES test. nih.gov This consistent activity across multiple analogs underscores the importance of the 2,6-dimethylphenyl group for this pharmacological effect. capes.gov.br

The table below presents the anticonvulsant activity of various related analogs in the MES test.

CompoundAnimal ModelAdministrationED₅₀Reference
4-amino-N-(2,6-dimethylphenyl)benzamideMousei.p.2.6 mg/kg nih.gov
Phenytoin (for comparison)Mousei.p.9.5 mg/kg nih.gov
4-amino-N-(2,6-dimethylphenyl)phthalimideRatp.o.25.2 µmol/kg nih.gov
N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide)Ratp.o.54.2 µmol/kg nih.gov

Analgesic and Antidepressant Effects of Amide Derivatives

The analgesic and antidepressant potential of amide derivatives, particularly those with a phenylacetamide scaffold, has been a subject of scientific inquiry. Research into compounds structurally related to this compound has revealed promising, albeit varied, activity.

In studies focused on analgesic properties, various acetamide (B32628) derivatives have been synthesized and evaluated. For instance, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were tested for their ability to counteract thermal, mechanical, and chemical pain stimuli. nih.gov At a dose of 100 mg/kg, these compounds demonstrated a significant reduction in acetic acid-induced writhing and an increase in pain tolerance in hot-plate and tail-clip tests in mice. nih.govresearchgate.net Another study utilized 2-Chloro-N-(2,6-dimethylphenyl)-acetamide as a precursor to create ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This approach aimed to mask the acidic group of NSAIDs to reduce gastrointestinal side effects, while potentially benefiting from the inherent anti-inflammatory activity of the N-(2,6-dimethylphenyl)-acetamide moiety. researchgate.net

With regard to antidepressant effects, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated using the tail suspension test (TST) and forced swim test (FST) in mice. nih.gov Many of the synthesized compounds showed significant antidepressant activity at a dose of 30 mg/kg. nih.gov Notably, the synthesis of one of the starting materials, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, was reported in this study, highlighting the relevance of this structural class. nih.gov The most potent compound in this series, VS25, showed greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov

Table 1: Antidepressant Activity of Phenylacetamide Derivatives (Forced Swim Test)

Compound Dose (mg/kg) Immobility Duration (% Decrease vs. Control)
VS25 30 82.23%
Imipramine 30 75.12%
Fluoxetine 30 70.45%
Moclobemide 30 65.87%

Data sourced from a study on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

Anti-inflammatory and Anti-rheumatic Potential of Related Structures

The anti-inflammatory and anti-rheumatic potential of structures related to this compound has been demonstrated in preclinical models. A notable example is N-(2-hydroxy phenyl) acetamide, which was investigated for its effects in adjuvant-induced arthritic (AIA) rats. nih.gov Treatment with this compound was found to significantly retard the increase in paw edema volume and the reduction in body weight associated with the arthritic condition. nih.gov

Mechanistically, N-(2-hydroxy phenyl) acetamide was shown to reduce the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), compared to the diseased control group. nih.gov Furthermore, the compound modulated oxidative stress markers, which is linked to its anti-inflammatory action. nih.gov These findings suggest that N-(2-hydroxy phenyl) acetamide possesses promising anti-arthritic properties. nih.gov In a separate investigation, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.govrjptonline.org The study revealed that compounds featuring halogen substitutions on the aromatic ring showed favorable anti-inflammatory, as well as anticancer and analgesic, activities. nih.govrjptonline.org

Antiarrhythmic Properties of Structurally Related Analogs

Structurally related analogs of this compound, particularly those sharing the N-(2,6-dimethylphenyl)acetamide core, are well-established as Class I antiarrhythmic agents. nih.govcaymanchem.com Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a prototypical example and is used clinically to treat ventricular arrhythmias. caymanchem.comlgcstandards.com

Research has explored various analogs to enhance potency and duration of action. One such analog, N-(2,6-Dimethylphenyl)-8-pyrrolizidineacetamide (SUN-1165 or Pilsicainide), has demonstrated potent antifibrillatory activity, in some cases exceeding that of lidocaine. nih.govnih.gov In a canine model of myocardial infarction, SUN-1165 was more potent than lidocaine in reducing the frequency of ventricular ectopic beats. nih.gov It was found to prolong the conduction time selectively in the infarcted zones and increase the effective refractory period, which are key mechanisms for its antiarrhythmic effect. nih.gov These N-aryl-8-pyrrolizidinealkanamides were evaluated for their ability to protect against chloroform-induced fibrillation in mice, with many showing activity comparable or superior to lidocaine. nih.gov

Table 2: Effect of SUN-1165 on Ventricular Ectopic Beats in a Canine Model

Treatment Dose (mg/kg) Reduction in Ectopic Beat Frequency
SUN-1165 1 Marked Reduction
SUN-1165 3 Marked Reduction
Lidocaine - Less Potent than SUN-1165

Data derived from a study on a canine model of myocardial infarction. nih.gov

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The antimicrobial potential of acetamide derivatives has been explored against a range of pathogens. A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). usp.org The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. usp.org Electron microscopy confirmed that this compound caused rupture of the bacterial cell membrane. usp.org

In another study, N-(aryl)-2-thiophen-2-ylacetamide derivatives were investigated for their in vitro anti-mycobacterial activities, with some derivatives showing encouraging results. chemicalbook.com The synthesis of the title compound in that study, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, underscores the interest in this chemical class for antimicrobial research. chemicalbook.com

Cellular and Biochemical Pathway Investigations

Modulation of Nerve Impulse Propagation Pathways by Related Compounds

Compounds structurally analogous to this compound, such as the local anesthetic lidocaine and its derivatives, exert their primary effects by modulating nerve impulse propagation. caymanchem.com This is achieved through the blockade of voltage-gated sodium channels in the nerve membrane. caymanchem.com

Class I antiarrhythmic agents, which include lidocaine and the related compound SUN-1165, function by inhibiting the fast sodium channels in cardiac cells. nih.govcaymanchem.com This action reduces the maximum rate of rise of the action potential (Phase 0), thereby slowing conduction. caymanchem.com Lidocaine and other Class 1B antiarrhythmics preferentially bind to sodium channels in the inactivated state, a state that is more prevalent in ischemic or rapidly firing tissues. This targeted action allows these drugs to be particularly effective in suppressing arrhythmias that originate from damaged areas of the heart while having a minimal effect on normally functioning tissue. The result is a stabilization of the cell membrane and a reduction in ectopic firing. Studies on frog sciatic nerves have also shown that many analgesic adjuvants, including local anesthetics, can suppress nerve compound action potentials, which is a direct reflection of their inhibitory effect on nerve conduction. researchgate.net

Inhibition of Plant Fatty Acid Elongation by Herbicide Analogs

Chloroacetamide herbicides, which are structural analogs of this compound, are known to act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants. nih.gov This inhibition is a key aspect of their herbicidal mechanism. nih.govresearchgate.net

The primary target of chloroacetamide herbicides is the elongase enzyme system located in the endoplasmic reticulum, which is responsible for extending fatty acid chains beyond 18 carbons. researchgate.net Specifically, these herbicides inhibit the condensing starter enzyme of the elongase system, known as VLCFA synthase. researchgate.net This inhibition can be highly potent, with 50% inhibition of VLCFA formation observed at nanomolar concentrations for herbicides like metazachlor. Studies using radiolabeled precursors in various plant seedlings have shown that treatment with chloroacetamide herbicides like metazachlor, metolachlor, or butachlor (B1668075) leads to a marked decrease in the formation of C20, C22, and C24 fatty acids. This disruption of VLCFA synthesis is believed to compromise the integrity and function of plant cell membranes, ultimately leading to cell death. researchgate.net

Table 3: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Chloroacetamide Herbicides

Herbicide Plant Species Effect
Metazachlor Cucumber, Barley 50% inhibition at 10 to 100 nM
Metolachlor Cucumber, Barley, Maize Marked decrease in C20, C22, C24 fatty acids
Butachlor Cucumber, Barley, Maize Marked decrease in C20, C22, C24 fatty acids

Data compiled from studies on the mode of action of chloroacetamide herbicides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity and Selectivity

The N-phenylacetamide core is a common motif in a variety of biologically active compounds. The specific substitutions on the phenyl ring of N-(4-amino-2,6-dimethylphenyl)acetamide—namely the two methyl groups at positions 2 and 6, and the amino group at position 4—play a crucial role in defining its biological profile.

Studies on related N-phenylacetamide derivatives have shown that the nature and position of substituents on the aromatic ring significantly modulate bioactivity. For instance, in a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, it was observed that non-polar substituents on the phenyl ring were generally better tolerated than polar ones for antidepressant activity. The presence of a benzyl (B1604629) group, which introduces a methylene (B1212753) spacer between the aromatic ring and the acetamide (B32628) nitrogen, was found to enhance activity, suggesting that the spatial arrangement and hydrophobic interactions are key determinants of efficacy. researchgate.net

Furthermore, research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has highlighted the influence of substituents on antibacterial activity. In these analogs, electron-withdrawing groups at the 4-position of the phenyl ring, such as fluorine or chlorine, were found to enhance bactericidal effects more than electron-donating groups like a methyl group. sphinxsai.com This suggests that the electronic properties of the substituent at the 4-position can be critical for certain biological activities.

In the case of this compound, the 4-amino group, being an electron-donating group, would be expected to influence the electronic character of the phenyl ring and its potential interactions with a biological target. The 2,6-dimethyl substitution pattern is known to restrict the rotation of the phenyl ring, which can be a key factor in locking the molecule into a bioactive conformation.

Compound/Analog Substituent(s) on Phenyl Ring Observed Effect on Biological Activity
2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide derivativesNon-polar substituentsGenerally well-tolerated for antidepressant activity researchgate.net
2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide derivativesPolar substituentsGenerally less tolerated for antidepressant activity researchgate.net
N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives4-Fluoro (electron-withdrawing)Enhanced antibacterial activity sphinxsai.com
N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives4-Methyl (electron-donating)Lower antibacterial activity compared to electron-withdrawing groups sphinxsai.com

Conformational Preferences and Their Correlation with Biological Efficacy

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. The conformational preferences of this compound are significantly influenced by the presence of the two methyl groups at the ortho positions of the phenyl ring.

Studies on N-(2,6-dimethylphenyl)acetamide have revealed that the steric hindrance imposed by the two methyl groups forces the acetamide group to adopt a conformation that is nearly perpendicular to the plane of the phenyl ring. researchgate.net This restricted rotation is in contrast to unsubstituted N-phenylacetamide where there is more conformational flexibility. This enforced perpendicular arrangement can be crucial for biological efficacy as it presents a specific orientation of the pharmacophoric groups to the target protein, potentially leading to higher affinity and selectivity.

Influence of Physicochemical Parameters on Bioactivity (e.g., Lipophilicity, Polarity)

The physicochemical properties of a molecule, such as its lipophilicity and polarity, govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioactivity. For this compound, the interplay of the amino and methyl groups on the phenyl ring dictates these properties.

Quantitative Structure-Activity Relationship (QSAR) studies on related aminophenyl derivatives have shown that hydrophobic character is often crucial for their biological activity. researchgate.netnih.gov The two methyl groups in this compound increase its lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Conversely, the 4-amino group introduces a polar and hydrogen-bond-donating feature. This can increase water solubility and provide specific hydrogen bonding interactions with a receptor, which can be beneficial for activity. nih.gov Therefore, there is a delicate balance between lipophilicity and polarity in this molecule.

QSAR models for N-(2-aminophenyl)-benzamide derivatives have indicated that while lipophilicity (LogP) is important, other factors such as the number of hydrogen-bond acceptors and rotatable bonds also play a significant role in determining biological activity. sphinxsai.com

Physicochemical Parameter Influence of Substituents in this compound Potential Impact on Bioactivity
Lipophilicity (LogP)Increased by the two methyl groups.May enhance membrane permeability and binding to hydrophobic pockets. researchgate.net
Polarity/Hydrogen BondingIncreased by the 4-amino group.Can improve aqueous solubility and provide specific interactions with the target. nih.gov

Design Principles Derived from SAR Studies for Optimized Compounds

Based on the structure-activity and structure-property relationship analyses of this compound and its analogs, several design principles can be formulated for the development of optimized compounds with enhanced biological activity and selectivity.

Modulation of the 4-Position Substituent: The amino group at the 4-position is a key interaction point. Replacing it with other hydrogen-bond donors or acceptors, or with groups that alter the electronic properties of the phenyl ring (e.g., electron-withdrawing groups), could be a strategy to fine-tune activity and selectivity for a specific target. sphinxsai.com

Exploiting the 2,6-Dimethyl Conformation: The sterically enforced perpendicular conformation is a defining feature. Maintaining this structural constraint is likely important for retaining or enhancing activity. Further modifications to the acetamide side chain could be explored to optimize interactions with the target while leveraging the fixed orientation of the phenyl ring.

Side Chain Extension: As suggested by studies on related acetamides, extending the acetamide side chain or introducing different linkers could lead to new interactions with the target protein and potentially enhance potency. researchgate.net

Metabolism and Pharmacokinetic Studies Non Human / in Vitro

Investigation of Metabolic Pathways for N-(4-amino-2,6-dimethylphenyl)acetamide and its Prodrugs in Animal Models (e.g., Mice)

Animal models, such as rats and dogs, have been instrumental in elucidating the metabolic pathways of structurally related arylamines and N-arylacetamides. The metabolism of these compounds typically involves a series of Phase I and Phase II reactions, primarily occurring in the liver.

For instance, studies on carcinogenic arylamines in rabbits, guinea pigs, and rats have demonstrated that these compounds undergo N-acylation to form both N-arylformamides and N-arylacetamides, which are then excreted in the urine. nih.gov However, the amounts of these N-acyl derivatives found in excreta are often minor, suggesting they undergo extensive further metabolism in the body. nih.gov

Based on the metabolism of related compounds, the primary metabolic pathways for this compound in animal models are predicted to include:

Hydrolysis (Deacetylation): The amide linkage is susceptible to hydrolysis, which would lead to the formation of 4-amino-2,6-dimethylaniline. This reaction is catalyzed by enzymes such as formamidase, found in the liver cytosol of rats. nih.gov

N-Acetylation: The primary amino group on the phenyl ring can undergo acetylation, a common pathway for arylamines, catalyzed by arylamine N-acetyltransferase (NAT). nih.gov

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, a reaction typically mediated by cytochrome P450 (CYP) enzymes. For the related compound 2,6-dimethylaniline (B139824), hydroxylation at the 4-position is a principal metabolic route in both rats and dogs. nih.gov

Conjugation: The hydroxylated metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. researchgate.net

The following table summarizes the likely metabolic reactions based on studies of analogous compounds.

Metabolic Reaction Predicted Metabolite Structure Enzyme Family Involved Supporting Evidence from Analogous Compounds
N-Deacetylation 4-amino-2,6-dimethylanilineCarboxylesterases, Amidases (e.g., Formamidase) nih.govDeacylation of N-arylacetamides observed in rat liver preparations. nih.gov Metabolism of 3,5-dimethyl-N-acetyl-p-benzoquinone imine involves N-deacetylation in rat hepatocytes. nih.gov
Aromatic Hydroxylation N-(4-amino-5-hydroxy-2,6-dimethylphenyl)acetamideCytochrome P450 (CYP)Metabolism of 2,6-dimethylaniline in rats and dogs yields 4-hydroxy-2,6-dimethylaniline. nih.gov
N-Acetylation N-(4-acetylamino-2,6-dimethylphenyl)acetamideN-acetyltransferases (NATs) nih.govN-acetylation is a major metabolic pathway for many arylamines. nih.govnih.gov
Conjugation (Glucuronidation/Sulfation) Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Arylamine metabolites are often excreted as glucuronide or sulfate conjugates. researchgate.net

Identification and Characterization of Metabolites (e.g., N-deethylation, N-acetylation, Oxidative Deethylation Products)

While specific data on N-deethylation and oxidative deethylation are not directly applicable due to the absence of an N-ethyl group in the parent compound, the principles of metabolite identification from related structures are highly relevant. The primary metabolites expected from this compound would arise from the pathways described above.

N-Acetylation Products: The free amino group of this compound is a likely site for N-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs), particularly NAT1 and NAT2, which are known to metabolize arylamine compounds. nih.gov The resulting metabolite would be N-(4-acetylamino-2,6-dimethylphenyl)acetamide. The activity of these enzymes can vary between species and among individuals due to genetic polymorphisms, potentially leading to different rates of metabolism. nih.gov

Hydrolysis (Deacetylation) Products: Hydrolysis of the acetamide (B32628) group would yield 4-amino-2,6-dimethylaniline. In vitro studies with rat liver preparations have shown that the deacylation of N-arylacetamides is a significant metabolic pathway, catalyzed by enzymes like formamidase in the cytosol and carboxylesterases in microsomes. nih.gov

Oxidative Metabolites: Based on the metabolism of the structurally similar compound 2,6-dimethylaniline, a major metabolite is likely to be a hydroxylated product. nih.gov In both rats and dogs, 2,6-dimethylaniline is metabolized to 4-hydroxy-2,6-dimethylaniline. nih.gov By analogy, this compound could be hydroxylated on the aromatic ring, likely at the position para to the amino group, if available, or other positions. These hydroxylated intermediates can then be further conjugated.

In Vitro Studies of Hepatic Metabolism for Understanding Biotransformation

In vitro systems using liver preparations, such as liver microsomes and hepatocytes, are crucial for understanding the biotransformation of chemical compounds. nih.gov These systems allow for the investigation of specific metabolic pathways and the enzymes responsible in a controlled environment.

Studies on related N-arylacetamides have utilized such in vitro models. For example, the deacylation of N-arylformamides and N-arylacetamides to their corresponding arylamines has been demonstrated in rat liver microsomes and cytosol. nih.gov These studies identified the involvement of carboxylesterases in microsomes and formamidase in the cytosol. nih.gov

Furthermore, in vitro studies with human hepatocytes have been used to investigate the metabolism of compounds like p-phenylenediamine (B122844), a simple arylamine. These studies showed that p-phenylenediamine is N-acetylated by human hepatocytes. nih.gov However, there was a notable lack of evidence for CYP-mediated oxidation to form N-hydroxyarylamines in this specific case, suggesting that this pathway may not be significant for all arylamines. nih.gov

The metabolism of 3,5-dimethyl-N-acetyl-p-benzoquinone imine, a compound with a dimethylphenyl group, was studied in isolated rat hepatocytes. nih.gov This research highlighted that N-deacetylation was a key step in its biotransformation. nih.gov

An overview of expected findings from in vitro hepatic metabolism studies of this compound is presented in the table below.

In Vitro System Expected Metabolic Reaction Key Enzymes Rationale based on Analogous Compounds
Liver Microsomes Aromatic Hydroxylation, N-DeacetylationCytochrome P450, CarboxylesterasesMicrosomes contain CYP enzymes responsible for oxidative metabolism and carboxylesterases that can hydrolyze amides. nih.govnih.gov
Liver Cytosol N-Acetylation, N-DeacetylationN-acetyltransferases (NATs), FormamidaseCytosol is the location of NATs and formamidase, which catalyze acetylation and deacetylation of arylamines and N-arylacetamides, respectively. nih.govnih.gov
Hepatocytes Combination of Phase I (Hydroxylation, Deacetylation) and Phase II (Glucuronidation, Sulfation) reactionsCYP enzymes, Carboxylesterases, NATs, UGTs, SULTsHepatocytes contain a full complement of drug-metabolizing enzymes, providing a comprehensive view of metabolic pathways. nih.govnih.gov

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification of N-(4-amino-2,6-dimethylphenyl)acetamide and its Analogs

Chromatography is the cornerstone of separation science, indispensable for isolating a target compound from a mixture, quantifying its presence, and identifying related substances or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such an analyte.

Method Development Principles: A typical method would involve a C18 (octadecylsilyl) stationary phase, which is non-polar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com An isocratic elution (constant mobile phase composition) can be used for simple quantification, while a gradient elution (changing mobile phase composition) is superior for separating a complex mixture of impurities with varying polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance (λmax), which for an aromatic amine derivative would likely be in the 240-260 nm range.

Illustrative HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile: 20mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov Direct analysis of this compound by GC can be challenging due to its polarity (from the primary amine and amide groups) and relatively high molecular weight, which can lead to poor peak shape, thermal degradation in the hot injector, and strong interaction with the column. jfda-online.com

Derivatization: To overcome these limitations, chemical derivatization is often necessary. The active hydrogens on the primary amine and amide groups can be replaced with less polar, more thermally stable groups. Common derivatization reactions include:

Silylation: Reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) to form fluorinated acyl derivatives, which also enhances detection sensitivity with an electron capture detector (ECD). publisso.de

Once derivatized, the compound can be analyzed on a low-polarity capillary column (e.g., 5% phenyl-polysiloxane). The gas chromatograph separates the components of the sample, which are then introduced into a mass spectrometer (MS). The MS provides mass-to-charge ratio data, which allows for highly confident identification of the compound based on its unique fragmentation pattern. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.com UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures. waters.com

This technology is particularly advantageous in research for high-throughput screening, such as analyzing large batches of samples for purity or during forced degradation studies. nih.govwaters.com A method analogous to the HPLC method described above could be transferred to a UPLC system. The key benefits would be a dramatic reduction in analysis time (often from 10-20 minutes to 1-3 minutes) and lower solvent consumption, making it a more efficient and environmentally friendly option. mdpi.com The increased peak capacity allows for better resolution of closely eluting impurities. nih.gov

Spectrophotometric Methods for Quantitative Analysis and Degradation Profiling

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. nih.gov For this compound, the aromatic ring and amide group constitute a chromophore that absorbs UV light.

Quantitative Analysis: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is most effective for pure samples or simple formulations where interfering substances are absent. nih.gov

Method Validation According to Research Guidelines

For a developed analytical method to be considered reliable and suitable for its intended purpose, it must be validated. Method validation is a documented process that demonstrates the method's performance characteristics. ich.orgfda.gov Key parameters, often based on International Council for Harmonisation (ICH) guidelines, include the following: gmp-compliance.orgeuropa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. wisdomlib.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). wisdomlib.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Ruggedness: The degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments.

Illustrative Validation Data Tables:

Linearity of this compound
Concentration (µg/mL)Peak Area (Arbitrary Units)
10120500
25301000
50602500
75903000
1001204500
1251505000
Correlation Coefficient (r²): 0.9998
Accuracy (% Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Impurity Profiling and Reference Standard Characterization in Research Samples

Impurity profiling is the identification, quantification, and characterization of any unwanted chemical substances present in a research sample or active pharmaceutical ingredient (API). nih.govijpsonline.com Regulatory guidelines require that any impurity present above a certain threshold (typically 0.1%) must be identified and characterized. kymos.com

Potential Impurities: For this compound, impurities could originate from several sources:

Starting Materials: Unreacted 2,6-dimethyl-p-phenylenediamine or acetylating agents.

Intermediates: Incomplete reaction products.

By-products: Products from side reactions, such as di-acetylation (acetylation on both the primary amine and the amide nitrogen) or isomers formed under certain reaction conditions.

Degradation Products: Formed during storage or handling, for example, through hydrolysis of the amide bond to yield 2,6-dimethyl-p-phenylenediamine and acetic acid.

Reference Standard Characterization: To accurately identify and quantify impurities, well-characterized reference standards are essential. creative-biolabs.comslideshare.net A reference standard is a highly purified and authenticated material. lgcstandards.com If a known impurity is not commercially available, it must be synthesized. creative-biolabs.com

The characterization of a reference standard involves a comprehensive set of analytical tests to confirm its identity and purity. researchgate.net These tests typically include:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Chromatographic Purity: HPLC or UPLC analysis to determine the purity and detect any other impurities.

Other Tests: Elemental analysis, melting point determination, and water content (e.g., by Karl Fischer titration) to establish a complete profile of the standard.

Illustrative Table of Potential Impurities:

Potential Impurity NamePotential Source
2,6-Dimethyl-p-phenylenediamineStarting material / Hydrolysis degradant
N,N'-(2,6-dimethyl-1,4-phenylene)diacetamideBy-product (di-acetylation)
Acetic AcidReagent / Hydrolysis degradant
N-(4-amino-2,6-dimethylphenyl)formamideImpurity from related starting material

Applications As Research Probes and Synthetic Intermediates

Role as a Key Synthetic Intermediate in Pharmaceutical Research

A comprehensive review of scientific literature indicates that N-(4-amino-2,6-dimethylphenyl)acetamide is not documented as a direct key intermediate in the synthesis of major pharmaceuticals such as Ranolazine and Lidocaine (B1675312). Instead, research consistently identifies a structurally related precursor, 2-Chloro-N-(2,6-dimethylphenyl)acetamide , as the pivotal building block for these drugs. nist.govsigmaaldrich.com

This key intermediate is synthesized from 2,6-dimethylaniline (B139824) and chloroacetyl chloride. sigmaaldrich.comlgcstandards.com For the synthesis of the local anesthetic Lidocaine, 2-Chloro-N-(2,6-dimethylphenyl)acetamide is subsequently reacted with diethylamine. wikipedia.org In the case of the anti-anginal drug Ranolazine, the synthesis involves reacting 2-Chloro-N-(2,6-dimethylphenyl)acetamide with piperazine (B1678402) to form an essential precursor, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. pharmaffiliates.combldpharm.com

While the amino group on this compound provides a site for further chemical reactions, its specific application as a starting material for NSAID prodrugs is not established in available research. The development of NSAID prodrugs is an active area of research aimed at improving drug safety profiles, but specific use of this compound is not cited.

Table 1: Key Intermediates in Pharmaceutical Synthesis

Drug Key Intermediate CAS Number
Lidocaine 2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7
Ranolazine 2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7

Research Tool for Investigating Metabolic Pathways

There is no direct evidence in the scientific literature to suggest that this compound is used as a research tool for investigating the metabolic pathways of other compounds. The study of drug metabolism often involves synthesizing and analyzing potential metabolites. For instance, the metabolism of Lidocaine is well-documented to proceed through N-dealkylation to form metabolites like monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide, as well as ring hydroxylation to produce conjugates of 4-hydroxy-2,6-dimethylaniline. fda.govnist.govnist.gov These known metabolites, while structurally related to the N-(2,6-dimethylphenyl)acetamide core, are distinct from this compound.

Utilization as a Chemical Reference Standard

In analytical chemistry and quality control, reference standards are critical for ensuring the identity, purity, and potency of pharmaceutical products. Impurities and intermediates related to drug synthesis are often required as certified analytical standards. Numerous suppliers provide standards for Lidocaine and Ranolazine impurities, such as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide and N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide. usp.orgcaymanchem.com However, a review of major chemical and pharmaceutical standard catalogs does not show the availability or use of this compound as a certified reference material or analytical standard.

Contributions to Agrochemical Research

The development of new herbicides and pesticides is a significant field of chemical research. Aniline (B41778) and acetanilide (B955) derivatives can be relevant as either active ingredients or as metabolites of more complex agrochemicals. Despite this, there is currently no specific, publicly available research that documents this compound in the context of agrochemical studies, either as an active compound or as a metabolite of a herbicide.

Application in Material Science Research

Amino-functionalized molecules serve as important monomers and building blocks in the synthesis of specialty chemicals and polymers. The two amine groups in this compound could potentially be used to create polyamides, polyimides, or other polymers. However, there is no specific mention in the material science literature of this particular compound being utilized for the synthesis of specialty chemicals or polymers. Research in this area often focuses on other bifunctional amines or amino acids for creating novel materials. whiterose.ac.uk

Compound List

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-dimethylaniline
2-Chloro-N-(2,6-dimethylphenyl)acetamide
4-hydroxy-2,6-dimethylaniline
Diethylamine
Glycinexylidide
Lidocaine
Monoethylglycinexylidide (MEGX)
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide
N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
NSAID (Nonsteroidal anti-inflammatory drug)
Piperazine

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of N-(4-amino-2,6-dimethylphenyl)acetamide is crucial for exploring its structure-activity relationship (SAR) and developing new analogs. Future research will likely focus on novel, efficient, and selective synthetic pathways. Amides are fundamentally interesting in organic chemistry, often formed when a carboxylic acid reacts with an amine, and this core structure is present in many biologically important molecules like peptides and proteins. nih.gov

Current synthetic approaches for similar acetanilides often involve reacting a substituted aniline (B41778) with an acylating agent. For instance, N-(2,6-dimethylphenyl)acetamide can be synthesized by reacting 2,6-dimethylaniline (B139824) with acetic anhydride (B1165640). prepchem.com For this compound, derivatization can be targeted at several positions, primarily the primary amino group on the phenyl ring or the amide nitrogen.

Future explorations could involve:

Advanced Acylation Reactions: Moving beyond simple anhydrides to utilize activated carboxylic acids or novel coupling agents for N-acylation could yield a wider range of derivatives. nih.gov

Catalytic Strategies: The use of metal catalysts, such as iron in Bechamp reduction, has been effective for reducing nitro groups to amino groups in the synthesis of related compounds like N-(4-aminophenyl) acetamide (B32628). researchgate.net Research into new catalytic systems could offer milder conditions and higher yields for derivatization reactions on the this compound scaffold.

Site-Selective Modifications: Developing methods for the selective derivatization of the aromatic amino group versus the amide nitrogen is a key challenge. This could involve the use of protecting groups or exploiting the differential reactivity of the two nitrogen atoms.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for rapid library generation of derivatives for screening.

A promising avenue is the use of specialized derivatization reagents designed to enhance analytical detection, particularly for mass spectrometry. For example, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been developed as a novel reagent that introduces a readily protonatable site, significantly improving ion signals in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net Adapting such reagents for this compound could facilitate its detection and quantification in complex biological matrices.

Table 1: Potential Derivatization Strategies and Reagents

Strategy/Reagent ClassDescriptionPotential Application for this compound
Chiral Derivatizing Reagents Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide (FDAA) and Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used to separate enantiomers. mdpi.comWhile the parent molecule is not chiral, these could be used for chiral derivatives or to analyze interactions with chiral biological molecules.
Pyrylium Salts Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) selectively target primary amine groups for mass spectrometry analysis. mdpi.comDerivatization of the 4-amino group to enhance ionization efficiency and enable sensitive detection in biological samples. mdpi.com
Fluorinated Benzylamines N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is designed to improve ESI-MS detection in positive ion mode. nih.govCould be reacted with the amino group to create derivatives with superior analytical properties for pharmacokinetic or metabolomic studies. nih.govresearchgate.net
Halogenated Acetamides Introduction of functional groups via reagents like 2-Bromo-N-(2,6-dimethylphenyl)acetamide or N-(2,6-Dimethylphenyl)chloroacetamide provides handles for further chemical modification. scbt.comsigmaaldrich.comSynthesis of haloacetamide derivatives of the title compound to serve as reactive intermediates for covalent probe development.

Design and Synthesis of Advanced Analogs with Fine-Tuned Biological Properties

Rational drug design principles can guide the synthesis of advanced analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, where systematic structural modifications are correlated with changes in biological activity. ebi.ac.uk

For related structures, such as aurone (B1235358) derivatives, modifications on the aromatic rings have been shown to be critical for their antimicrobial activity. nih.gov By substituting the A-ring with amino or acetamido groups and making various substitutions on the B-ring, researchers have been able to generate derivatives with significant antibacterial and antifungal effects. nih.gov This approach of modularly modifying different parts of the scaffold can be directly applied to this compound.

Future design strategies should focus on:

Phenyl Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the dimethylphenyl ring could modulate lipophilicity, electronic properties, and steric interactions with a biological target.

Acetamide Moiety Modification: The acetamide group itself can be altered. Replacing the acetyl group with other acyl groups or bioisosteres could influence hydrogen bonding capacity and metabolic stability. For example, studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) have shown that modifications at this position can lead to compounds with cognitive-enhancing properties. nih.gov

Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. Lidocaine (B1675312), which shares the 2,6-dimethylphenylacetamide core, exhibits significant conformational flexibility, which is key to its function. wikipedia.org Constraining this flexibility in new analogs could lead to higher affinity and selectivity for a specific target.

The synthesis of these designed analogs will require a robust synthetic chemistry platform, potentially leveraging the novel pathways discussed in the previous section.

Integration of Multi-Omics Data with Computational Chemistry for Comprehensive Mechanistic Insight

Understanding the precise mechanism of action of this compound requires a multi-faceted approach that combines high-throughput biological data with computational modeling.

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structure, reactivity, and reaction mechanisms at the atomic level. nih.gov DFT calculations can be used to:

Optimize the geometry of this compound and its analogs.

Predict spectroscopic properties (e.g., NMR, IR) to aid in structural confirmation.

Model interactions with potential biological targets by calculating binding energies and identifying key intermolecular forces like hydrogen bonds. researchgate.net

Investigate reaction pathways and transition states for metabolism or derivatization reactions. nih.gov

For example, studies on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide used DFT to optimize the structure and predict the absorption spectrum, revealing that the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) was primarily a π–π* transition. nih.gov Similar analyses for this compound could provide deep insights into its electronic properties.

Multi-Omics Integration: While computational chemistry models the molecule, "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provide a global view of its effects on a biological system. Integrating these data streams can build a comprehensive picture of the compound's mechanism. For instance, transcriptomics (e.g., RNA-seq) could identify genes whose expression is altered by the compound, while proteomics could reveal changes in protein levels or post-translational modifications. Metabolomics could identify downstream metabolic pathways that are affected.

The future lies in using this multi-omics data to inform and validate computational models. If proteomics identifies a potential protein target, computational docking can model the binding interaction. Conversely, if computational chemistry predicts a particular metabolic pathway, metabolomics can be used to search for the predicted metabolites experimentally. This iterative cycle of computational prediction and experimental validation will be essential for a holistic understanding of the compound's biological role.

Table 2: Computational and "Omics" Integration for Mechanistic Studies

MethodologyTechniqueObjective
Computational Chemistry Density Functional Theory (DFT)Optimize molecular geometry, calculate electronic properties, predict reactivity, and model reaction mechanisms. nih.govnih.gov
Molecular DockingPredict the binding mode and affinity of the compound to a specific protein target.
Molecular Dynamics (MD)Simulate the dynamic behavior of the compound and its complex with a target over time to assess stability and conformational changes.
Multi-Omics Transcriptomics (RNA-seq)Profile changes in gene expression across the entire genome in response to the compound.
Proteomics (Mass Spec)Identify changes in protein expression, post-translational modifications, and protein-protein interactions.
Metabolomics (LC-MS, NMR)Analyze changes in the global profile of small-molecule metabolites to understand effects on metabolic pathways.

Development of Highly Specific Research Probes for Target Validation

Identifying the specific molecular target(s) of this compound is a critical step in understanding its function. The development of highly specific chemical probes derived from the parent molecule is a powerful strategy for target identification and validation. nih.gov

A chemical probe is a specialized molecule that retains the biological activity of the parent compound but is modified to include a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling. Key future directions in this area include:

Fluorescent Probes: Synthesizing a derivative of this compound that is conjugated to a fluorescent dye (e.g., fluorescein). Such probes can be used in techniques like fluorescence polarization or microscopy to visualize the compound's binding to its target in real-time and within a cellular context. nih.gov The design of such probes requires careful consideration of the linker used to attach the dye, as its length and flexibility can impact binding affinity. nih.gov

Affinity-Based Probes: Creating analogs that can be immobilized on a solid support (e.g., sepharose beads) to perform affinity chromatography. A cell lysate is passed over the column, and proteins that bind to the compound are captured and can be subsequently identified by mass spectrometry.

Photo-Affinity Probes: Incorporating a photo-reactive group into the molecule. Upon exposure to UV light, this group becomes activated and forms a covalent bond with any nearby interacting proteins, permanently "tagging" the target for later identification.

Click Chemistry Handles: Introducing a small, bio-orthogonal functional group (like an alkyne or azide) onto the this compound scaffold. This allows for the subsequent attachment of a reporter tag via a highly efficient "click" reaction, a strategy that minimizes potential steric hindrance from a bulky tag during the initial binding event.

The successful development of these probes will be instrumental in validating the direct molecular targets of the compound, a crucial step before it can be considered for further development. mdpi.com

Investigation of Broader Biological System Interactions and Potential Research Applications

Beyond a single target, the full biological impact of this compound can only be understood by studying its interactions within the broader context of cellular networks and systems. A compound can have effects that ripple through multiple pathways.

Future research should aim to:

Map Protein-Protein Interaction (PPI) Networks: Investigate how the compound may modulate PPIs. mdpi.com Techniques like AlphaScreen or co-immunoprecipitation coupled with mass spectrometry can be used to determine if the compound disrupts or stabilizes specific protein complexes. This is a critical area, as altering PPIs is an emerging therapeutic strategy. mdpi.com

Phenotypic Screening: Utilize high-content imaging and other phenotypic screening platforms to observe the compound's effects on complex cellular processes like cell morphology, organelle function, and cell cycle progression. This can uncover unexpected biological activities and provide clues to its mechanism of action.

Cross-Disciplinary Applications: Explore the utility of this compound and its derivatives in diverse research fields. Given that amides have wide-ranging applications in materials science (polymers, dyes), there may be non-biological applications for these compounds as well. nih.gov The structural similarity to molecules with known activities, such as the local anesthetic lidocaine wikipedia.org and the cognitive enhancer DM-9384, nih.gov suggests that a broad screening approach across different biological assays could be fruitful.

By expanding the scope of investigation from a single molecule-target interaction to its effects on the entire biological system, a more complete and nuanced understanding of this compound's potential can be achieved.

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2,6-dimethylphenyl)acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via acetylation of the corresponding aniline derivative. A standard approach involves refluxing 4-amino-2,6-dimethylaniline with acetic anhydride in a polar aprotic solvent (e.g., acetonitrile) under nitrogen to prevent oxidation . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of acetic anhydride) and reaction time (4–6 hours). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of N-(4-amino-2,6-dimethylphenyl)acetamide?

  • Methodological Answer :
  • IR Spectroscopy : Confirms acetyl C=O stretch (~1650–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for amine) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, singlet for 2,6-dimethyl symmetry), methyl groups (δ 2.1–2.3 ppm for acetamide CH₃; δ 2.4 ppm for aromatic CH₃), and NH₂ (δ 4.5–5.0 ppm, broad) .
  • ¹³C NMR : Carbonyl C=O (~168–170 ppm), aromatic carbons (110–140 ppm), and methyl carbons (~18–22 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 192.2 (C₁₀H₁₄N₂O) with fragmentation patterns confirming the acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for acetamide derivatives during structural refinement?

  • Methodological Answer : Discrepancies may arise from twinning, poor data resolution, or incorrect space group assignment. Use SHELXL for small-molecule refinement to handle twinning (TWIN/BASF commands) and validate models with R-factor convergence (<5%) . Cross-validate with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm bond lengths and angles . For ambiguous electron density, consider alternative disorder models or solvent masking .

Q. What in vitro assays are appropriate for evaluating the biological activity of N-(4-amino-2,6-dimethylphenyl)acetamide derivatives?

  • Methodological Answer :
  • MTT Assay : Screen cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7) at concentrations of 10–100 µM. Incubate for 48–72 hours and measure IC₅₀ values .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or β-amyloid. Validate with molecular dynamics simulations (NAMD/GROMACS) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm, 25°C) .

Q. How do substituent variations on the phenyl ring of N-(4-amino-2,6-dimethylphenyl)acetamide influence its electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Use Hammett σ constants (σₚ-Cl = +0.23) to predict effects .
  • Electron-Donating Groups (e.g., OCH₃) : Stabilize aromatic rings via resonance, reducing oxidation susceptibility. Compare redox potentials via cyclic voltammetry (e.g., Ag/AgCl reference electrode) .
  • DFT Calculations : Compute HOMO-LUMO gaps (B3LYP/6-311++G**) to correlate substituent effects with charge distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer : Contradictions often arise from impurities or measurement techniques. Standardize protocols:
  • Solubility Testing : Shake 10 mg compound in 1 mL solvent (25°C, 24 hours). Filter (0.45 µm) and quantify via UV-Vis (λ = 254 nm) .
  • Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), δH (hydrogen bonding) to identify outliers. For example, DMSO (δP = 18.4) vs. ethanol (δP = 8.8) .

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Feasible Synthetic Routes

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N-(4-amino-2,6-dimethylphenyl)acetamide
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Reactant of Route 2
N-(4-amino-2,6-dimethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.